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molecular formula C13H15NO2S B8290833 1,2,4,5,6,7-Hexahydrothiocino[5,4-b]indole 3,3-dioxide

1,2,4,5,6,7-Hexahydrothiocino[5,4-b]indole 3,3-dioxide

Cat. No. B8290833
M. Wt: 249.33 g/mol
InChI Key: KVKHLFFVFVJKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144349

Procedure details

A mixture of 12.47g (0.05 mole) of 1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide, 2.1g (0.05 mole) of 57% dispersion sodium hydride and 5.44g (0.05 mole) of 2-dimethylaminoethyl chloride is treated according to the procedure in Example 6. There is deposited 15.3g (96%) of a solid, m.p. 154°-155° C. Recrystallization from ethyl acetate gives 11.2g (70%) of an analytical sample, m.p. 155°-156° C.
Quantity
12.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
15.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[CH2:6][CH2:5][CH2:4][S:3](=[O:17])(=[O:16])[CH2:2]1.[H-].[Na+].[CH3:20][N:21]([CH3:25])[CH2:22][CH2:23]Cl>>[CH3:20][N:21]([CH3:25])[CH2:22][CH2:23][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]2[CH2:1][CH2:2][S:3](=[O:16])(=[O:17])[CH2:4][CH2:5][CH2:6][C:7]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
12.47 g
Type
reactant
Smiles
C1CS(CCCC=2NC=3C=CC=CC3C21)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.44 g
Type
reactant
Smiles
CN(CCCl)C
Step Two
Name
solid
Quantity
15.3 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gives 11.2g (70%) of an analytical sample, m.p. 155°-156° C.

Outcomes

Product
Name
Type
Smiles
CN(CCN1C2=C(C=3C=CC=CC13)CCS(CCC2)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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